1-(1H-indazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-3-yl)ethan-1-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-3-yl)ethan-1-amine typically involves the formation of the indazole core followed by the introduction of the ethanamine group. One common method involves the cyclization of hydrazones with aldehydes under acidic conditions to form the indazole ring. Subsequent alkylation with ethylamine can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1H-indazole-3-amine: Shares the indazole core but lacks the ethanamine group.
1-(1H-indazol-3-yl)ethanol: Contains an ethanol group instead of ethanamine.
1-(1H-indazol-3-yl)methanamine: Similar structure with a methanamine group instead of ethanamine.
Uniqueness: 1-(1H-indazol-3-yl)ethan-1-amine is unique due to its specific combination of the indazole core and ethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)9-7-4-2-3-5-8(7)11-12-9/h2-6H,10H2,1H3,(H,11,12) |
InChI Key |
WFKMYZZIGJDUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CC2=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.